Ald-Ph-PEG24-NHS ester
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Overview
Description
Ald-Ph-PEG24-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a benzaldehyde moiety and an N-hydroxysuccinimide (NHS) ester, which allows it to react with amines to form stable amide bonds. The benzaldehyde group can react with aminooxy-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG24-NHS ester involves the reaction of a PEG chain with a benzaldehyde moiety and an NHS ester. The PEG chain is typically activated with a carboxyl group, which then reacts with the NHS ester to form the final product. The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and is stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The benzaldehyde moiety can also react with aminooxy-bearing molecules to form oxime linkages .
Common Reagents and Conditions
Reagents: Primary amines, aminooxy-bearing molecules
Conditions: Organic solvents (DMSO, DCM), room temperature
Major Products
The major products formed from these reactions are amide bonds and oxime linkages, which are stable and useful in various biochemical applications .
Scientific Research Applications
Ald-Ph-PEG24-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. This compound is also used in bio-conjugation techniques to link proteins, peptides, and other biomolecules .
Applications in Chemistry
Synthesis of PROTACs: Used as a linker to join two essential ligands, facilitating the selective degradation of target proteins.
Bio-conjugation: Forms stable amide bonds with primary amines, useful in linking biomolecules.
Applications in Biology and Medicine
Targeted Protein Degradation: Enables the selective degradation of disease-related proteins, offering potential therapeutic applications.
Drug Development: Used in the synthesis of novel therapeutic agents that target specific proteins for degradation.
Applications in Industry
Mechanism of Action
Ald-Ph-PEG24-NHS ester exerts its effects by forming stable amide bonds with primary amines and oxime linkages with aminooxy-bearing molecules. In the context of PROTACs, the compound acts as a linker that joins two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-PEG12-NHS ester: Similar structure but with a shorter PEG chain.
Ald-Ph-PEG24-COOH: Contains a carboxyl group instead of an NHS ester.
Ald-Ph-PEG24-OH: Contains a hydroxyl group instead of an NHS ester.
Uniqueness
Ald-Ph-PEG24-NHS ester is unique due to its long PEG chain, which provides flexibility and solubility, and its NHS ester group, which allows for efficient conjugation with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H110N2O30/c66-57-58-1-3-59(4-2-58)63(70)64-8-10-72-12-14-74-16-18-76-20-22-78-24-26-80-28-30-82-32-34-84-36-38-86-40-42-88-44-46-90-48-50-92-52-54-94-56-55-93-53-51-91-49-47-89-45-43-87-41-39-85-37-35-83-33-31-81-29-27-79-25-23-77-21-19-75-17-15-73-13-11-71-9-7-62(69)95-65-60(67)5-6-61(65)68/h1-4,57H,5-56H2,(H,64,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDLPGQVJDXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H110N2O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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